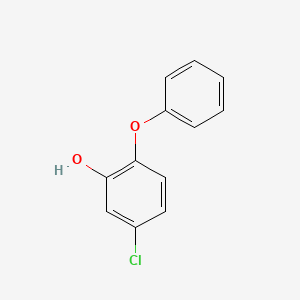

5-Chloro-2-phenoxyphenol

Description

Properties

IUPAC Name |

5-chloro-2-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTLRRZWZYDDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Mediated Chlorination with Molecular Chlorine

The most well-documented method involves the chlorination of 2-phenoxyanisole (2-methoxydiphenyl ether) using chlorine gas in polar aprotic solvents. As described in US4284828A, this two-step process begins with selective electrophilic substitution at the 4- and 5-positions of the aromatic ring, followed by acid-catalyzed demethylation.

Reaction Conditions:

-

Step 1 (Chlorination):

-

Solvents: Dimethylformamide (DMF), dimethylmethanephosphonate, or halogenated alkanes (e.g., 1,2-dichloroethane).

-

Temperature: 0–30°C.

-

Chlorine equivalents: 3–5 molar equivalents relative to 2-phenoxyanisole.

-

Catalysts: Iron(III) chloride (0.5–1% w/w) accelerates reaction kinetics.

-

-

Step 2 (Demethylation):

-

Reagents: Hydrochloric acid or aluminum chloride in benzene.

-

Temperature: Reflux (80–110°C).

-

Workup: Neutralization with NaOH, followed by recrystallization from methanol.

-

Key Data:

This method’s selectivity arises from the electron-donating methoxy group, which directs chlorine to the para and meta positions. DMF stabilizes the transition state via hydrogen bonding, reducing polysubstitution.

Ullmann Condensation of Chlorinated Phenols

Continuous-Flow Synthesis with Ultrasonic Activation

CN113429268A discloses a pipeline reactor-based approach for synthesizing phenoxyphenol derivatives, adaptable to 5-chloro-2-phenoxyphenol by substituting 4-chlorophenol with 5-chloroguaiacol.

Procedure:

-

Formation of Phenolate Intermediate:

-

Reflux phenol with potassium hydroxide in toluene to generate sodium phenoxide.

-

Dehydration at 165–175°C ensures anhydrous conditions.

-

-

Coupling Reaction:

-

React sodium phenoxide with 5-chloro-2-bromophenol under ultrasonic irradiation.

-

Temperature: 160–180°C.

-

Residence time: 10–15 minutes.

-

-

Workup:

-

Acidification with HCl precipitates the product.

-

Recrystallization from toluene yields 96–97% purity.

-

Advantages:

-

Ultrasonic waves enhance mass transfer, reducing side products (e.g., diaryl ethers).

-

Continuous-flow design improves thermal management, enabling gram-scale production.

Electrochemical Synthesis

Anodic Oxidation of 2-Phenoxyphenol

The Raghavachari Group identified this compound as a minor product during the electrolysis of 2-phenoxyphenol in chloride-containing media.

Experimental Setup:

-

Electrolyte: 0.1 M NaCl in acetonitrile/water (9:1 v/v).

-

Electrodes: Platinum anode and cathode.

-

Potential: +1.2 V vs. Ag/AgCl.

Mechanism:

-

Chloride ions oxidize to chlorine radicals at the anode.

-

Radical-mediated electrophilic substitution occurs at the 5-position of 2-phenoxyphenol.

Yield: <5%, indicating this route is exploratory rather than practical.

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chlorination | 90% | High | Industrial | Moderate (Cl₂ use) |

| Ullmann Condensation | 85% | High | Pilot-scale | Low (solvent recovery) |

| Electrochemical | <5% | Low | Lab-scale | Low |

Challenges:

-

Chlorination: Requires handling gaseous chlorine and acidic waste.

-

Ullmann: Stoichiometric bromine sources increase costs.

-

Electrochemical: Low yields necessitate further optimization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of quinones.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Substitution: Sodium hydride as a base in DMF under an argon atmosphere.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: This compound and 2-phenoxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-phenoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial action of 5-Chloro-2-phenoxyphenol involves multiple mechanisms:

Cell Wall Permeation: The compound permeates the bacterial cell wall, disrupting its integrity.

Inhibition of Enzymes: It inhibits enoyl reductase, an enzyme involved in fatty acid synthesis, thereby preventing bacterial growth.

RNA Synthesis Interference: The compound interferes with RNA synthesis and the production of macromolecules, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory activity of 5-chloro-2-phenoxyphenol is influenced by substituents on both the A- and B-rings. Key analogues include:

Key Observations :

Chlorine vs. Fluorine Substitution : Replacing the 5-Cl group with fluorine (5-F) reduces binding affinity by 150-fold in ftuFabI due to fluorine's smaller van der Waals radius, which weakens hydrophobic interactions with the enzyme's active site .

Ethyl vs. Chlorine Substitution: 5-Ethyl-2-phenoxyphenol (EPP) retains nanomolar activity against saFabI, indicating that bulky alkyl groups are tolerated, but chlorine provides optimal steric and electronic effects .

Enzyme Specificity: In E. coli FabI (ecFabI), this compound exhibits 7-fold higher affinity than triclosan, whereas in ftuFabI, triclosan's dichlorinated B-ring enhances activity, highlighting enzyme-specific binding preferences .

Resistance Profiles

Mutations in saFabI (e.g., A95V, I193S) confer cross-resistance to this compound, EPP, and triclosan, increasing MIC values by ~100-fold and Ki values by 5–3000-fold. This suggests a shared binding mode and overlapping interaction networks within the enzyme's active site .

Environmental and Physicochemical Behavior

This compound is a reductive dechlorination product of triclosan. Unlike triclosan, it lacks a second chlorine on the B-ring, resulting in:

- Higher solubility : Increased environmental mobility due to reduced hydrophobicity .

- Lower persistence: Not detected in biochar, suggesting faster degradation under pyrolysis conditions .

Mechanistic Insights

Binding Interactions

- Hydrogen Bonding : The A-ring hydroxyl group forms hydrogen bonds with Tyr 158 and NAD+ ribose, critical for stabilizing the enzyme-inhibitor complex .

- π-Stacking : The chloro-substituted A-ring interacts with the nicotinamide ring of NAD+ via π-stacking, a feature disrupted in 5-fluoro analogues .

- Hydrophobic Contacts : Chlorine and methyl/ethyl substituents enhance binding to hydrophobic pockets in FabI enzymes .

Slow-Onset Inhibition

This compound exhibits slow-onset inhibition kinetics, characterized by prolonged residence time in the active site. This is attributed to conformational changes in ftuFabI upon inhibitor binding, which are less pronounced in analogues lacking chlorine .

Biological Activity

5-Chloro-2-phenoxyphenol (5CPP) is a phenolic compound recognized for its significant biological activities, particularly as an antimicrobial agent. This article explores its mechanisms of action, efficacy against various pathogens, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 224.65 g/mol. It is structurally similar to other chlorinated phenolic compounds, such as triclosan, and exhibits a similar mode of action through the inhibition of bacterial fatty acid synthesis.

The primary mechanism by which 5CPP exerts its biological activity is through the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway of bacteria. This inhibition disrupts the synthesis of fatty acids, which are crucial for bacterial cell membrane integrity and function.

Inhibition Characteristics

Research indicates that 5CPP acts as a slow-onset tight-binding inhibitor of FabI, with a dissociation constant () in the low picomolar range. This means that once bound to the enzyme, it remains attached for an extended period, effectively reducing the enzyme's activity over time .

Biological Activity Against Pathogens

5CPP has been tested against various bacterial strains, demonstrating potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for 5CPP have been reported as low as 0.00018 μg/mL against specific pathogens such as Francisella tularensis and Escherichia coli.

Table 1: Antibacterial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Francisella tularensis | 0.00018 | |

| Escherichia coli | 0.001 | |

| Staphylococcus aureus | 0.002 | |

| Pseudomonas aeruginosa | 0.005 |

Environmental Impact and Resistance

Studies have shown that exposure to phenolic compounds like 5CPP can lead to increased resistance in bacterial populations. Sub-lethal concentrations may promote cross-resistance to other antimicrobials, raising concerns about their environmental persistence and impact on public health .

Case Studies and Research Findings

- In Vivo Studies : In mouse models of infection, compounds similar to 5CPP have shown promising results in reducing bacterial load when administered alongside standard antibiotics. The slow-onset inhibition allows for sustained antimicrobial action even after plasma levels drop .

- Toxicokinetics : Comparative studies indicate that while 5CPP is absorbed quickly in various animal models, its metabolites are primarily excreted via urine, suggesting minimal bioaccumulation potential .

- Environmental Persistence : Research into the degradation of 5CPP in environmental settings indicates that it can persist under certain conditions, leading to potential ecological risks when released into water systems .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-2-phenoxyphenol in laboratory settings?

- Methodological Answer : Researchers should wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. CPP should be stored in airtight containers away from oxidizing agents. Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination .

Q. How can this compound be synthesized, and what purity validation methods are recommended?

- Methodological Answer : CPP is typically synthesized via Ullmann coupling between 2-phenoxyphenol and a chlorinating agent (e.g., N-chlorosuccinimide). Post-synthesis, purity can be validated using reverse-phase HPLC (C18 column, methanol/water mobile phase) and LC-MS for molecular weight confirmation (>95% purity is standard for enzymatic assays). Structural confirmation requires H/C NMR in deuterated DMSO .

Q. What analytical techniques are critical for characterizing CPP’s stability under varying pH conditions?

- Methodological Answer : Stability studies should use UV-Vis spectroscopy to track absorbance changes at 270 nm (CPP’s λmax) across pH 4–8. Accelerated degradation studies (e.g., 40°C for 72 hours) paired with LC-MS can identify breakdown products. Buffer systems (e.g., phosphate, citrate) must be pre-screened to avoid interference .

Advanced Research Questions

Q. How do substituents on the phenoxyphenol scaffold influence CPP’s inhibition of bacterial enoyl reductases (e.g., saFabI or ftuFabI)?

- Methodological Answer : Substituent effects are evaluated via comparative kinetics and X-ray crystallography. For example:

| Substituent | IC50 (μM) | Binding Affinity (Kd) | Notes |

|---|---|---|---|

| 5-Cl (CPP) | 0.12 | 8.2 nM | Optimal van der Waals interactions |

| 5-F | 18.5 | 1.2 μM | Reduced radius disrupts hydrophobic packing |

| 5-CH3 | 0.45 | 15 nM | Steric hindrance lowers catalytic efficiency |

| Mutagenesis studies (e.g., saFabI-Ala95Gly) further clarify residue-specific interactions . |

Q. How should researchers design experiments to resolve contradictions in reported inhibitory concentrations of CPP across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use identical enzyme sources (e.g., recombinant saFabI vs. cell lysates).

- Control cofactor concentrations (NADH levels impact binding kinetics).

- Validate inhibitor solubility (DMSO concentrations ≤1% v/v to avoid solvent interference).

Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What experimental approaches identify resistance mutations in FabI enzymes exposed to CPP?

- Methodological Answer : Resistance studies involve:

- Selection assays : Serial passage of S. aureus in sub-inhibitory CPP concentrations.

- Whole-genome sequencing : Identify mutations (e.g., saFabI-Phe204Ser) linked to resistance.

- Enzyme kinetics : Compare mutant vs. wild-type / values for substrates like trans-2-dodecenoyl-CoA.

- Structural modeling : MD simulations to predict how mutations alter CPP-enzyme interactions .

Q. Why does replacing the 5-chloro group in CPP with fluorine drastically reduce its inhibitory potency?

- Methodological Answer : Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) disrupts hydrophobic packing in the FabI binding pocket. Despite similar pKa values (CPP: 7.8 vs. 5-F analog: 7.7), fluorine’s reduced polarizability weakens London dispersion forces critical for high-affinity binding. Crystallographic data show suboptimal positioning of the 5-F analog in the active site .

Data Contradiction Analysis

Q. How to address conflicting reports on CPP’s bactericidal vs. bacteriostatic effects?

- Methodological Answer : Discrepancies may stem from:

- Strain variability : S. aureus clinical isolates vs. lab strains differ in efflux pump expression.

- Culture media : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 alter CPP bioavailability.

- Endpoint metrics : MIC (bacteriostatic) vs. time-kill assays (bactericidal).

Standardize testing using CLSI guidelines and include controls like triclosan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.